molecular formula C9H14FNO2 B2478896 N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide CAS No. 2202431-17-0

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide

Cat. No.: B2478896
CAS No.: 2202431-17-0
M. Wt: 187.214
InChI Key: OQLDISFXYUQWOJ-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring and a fluorinated oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

    Amide Bond Formation: The final step involves coupling the fluorinated oxolane and cyclobutane intermediates using amide bond-forming reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its fluorinated and cyclobutane moieties could impart desirable properties to polymers and other materials, such as increased stability and resistance to degradation.

    Biological Studies: The compound can be used as a probe to study biological processes involving amide bonds and fluorinated compounds.

Mechanism of Action

The mechanism by which N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated oxolane ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    N-(4-fluorooxolan-3-yl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is unique due to the combination of its fluorinated oxolane and cyclobutane moieties. This combination can impart distinct chemical and biological properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO2/c10-7-4-13-5-8(7)11-9(12)6-2-1-3-6/h6-8H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDISFXYUQWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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